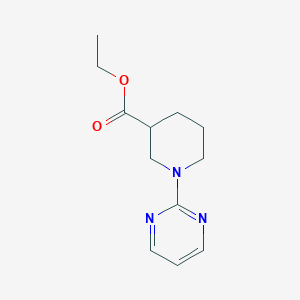

ethyl 1-pyrimidin-2-ylpiperidine-3-carboxylate

説明

Molecular Architecture and Conformational Analysis

The molecular architecture of ethyl 1-pyrimidin-2-ylpiperidine-3-carboxylate represents a convergence of aromatic and aliphatic ring systems that exhibit distinct conformational preferences. The piperidine ring adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated rings. Studies on related piperidine-containing compounds demonstrate that the chair conformation is characterized by specific ring-puckering parameters, with deviations from idealized geometries being minimal. The equilibrium between axial and equatorial conformers in piperidine systems has been extensively characterized through conformer-specific vacuum ultraviolet mass-analyzed threshold ionization spectroscopy.

Conformational analysis of piperidine derivatives reveals that substitution patterns significantly influence the preferred molecular geometry. The attachment of the pyrimidine ring at the nitrogen position creates an exocyclic bond that preferentially adopts an axial orientation relative to the piperidine chair. This axial preference arises from stereoelectronic effects and minimization of steric interactions between the heterocyclic substituents. Variable temperature nuclear magnetic resonance studies on related compounds show that piperidine rings exhibit rotational flexibility along carbon-nitrogen bonds, with activation barriers typically ranging from 15.0 kilocalories per mole for six-membered ring systems.

The ethyl ester substituent at the 3-position of the piperidine ring introduces additional conformational considerations. Ester groups generally prefer planar arrangements to maximize orbital overlap between the carbonyl carbon and oxygen atoms. The positioning of the carboxylate group at the 3-position creates a different steric environment compared to the more commonly studied 4-position analogues, potentially influencing both the conformational preferences and the overall molecular shape.

Comparative structural analysis indicates that the dihedral angle between pyrimidine and piperidine ring systems varies depending on substitution patterns and intermolecular interactions. For related pyrimidine-piperidine compounds, dihedral angles have been observed to range from 49.57 degrees to approximately 80 degrees, reflecting the conformational flexibility of these systems.

特性

IUPAC Name |

ethyl 1-pyrimidin-2-ylpiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-2-17-11(16)10-5-3-8-15(9-10)12-13-6-4-7-14-12/h4,6-7,10H,2-3,5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHUDQMYNEIUZRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

N-Arylation of Piperidine Derivatives

-

- Piperidine-3-carboxylate derivatives (often as ethyl esters)

- 2-Halopyrimidine (e.g., 2-chloropyrimidine)

-

- Nucleophilic substitution or Buchwald-Hartwig amination to attach the pyrimidin-2-yl group to the nitrogen of piperidine.

- Catalysts such as Pd-based complexes or copper salts are employed for efficient coupling.

Mechanism:

The nitrogen lone pair of the piperidine attacks the electrophilic 2-halopyrimidine, displacing the halogen and forming the N-pyrimidinyl bond.-

- High regioselectivity for N-substitution

- Mild reaction conditions preserving ester functionality

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Ethyl piperidine-3-carboxylate + 2-chloropyrimidine | N-arylation to form target compound |

Detailed Research Findings and Data

While direct literature specifically on ethyl 1-pyrimidin-2-ylpiperidine-3-carboxylate preparation is scarce, related synthetic procedures and patent disclosures provide valuable insights:

| Parameter | Details |

|---|---|

| Yield | Typically ranges from 70% to 90% depending on reaction conditions and purity requirements |

| Purification Methods | Column chromatography, recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) |

| Reaction Solvents | Common solvents include DMF, DMSO, toluene, or acetonitrile |

| Catalysts | Pd(PPh3)4, CuI with ligands such as 1,10-phenanthroline for N-arylation |

| Temperature Range | 80–120 °C for coupling reactions |

| Reaction Time | 12–24 hours depending on scale and catalyst efficiency |

| Characterization | NMR (1H, 13C), IR, Mass Spectrometry, and elemental analysis confirm structure and purity |

Example Synthetic Procedure (Literature-Inspired)

Preparation of Ethyl Piperidine-3-carboxylate:

Starting from commercially available piperidine-3-carboxylic acid, esterification with ethanol under acidic conditions yields the ethyl ester.-

- To a solution of ethyl piperidine-3-carboxylate (1 equiv) in dry DMF, add 2-chloropyrimidine (1.1 equiv), Pd(PPh3)4 (5 mol%), and potassium carbonate (2 equiv) under nitrogen atmosphere.

- Stir the mixture at 100 °C for 18 hours.

- After completion, cool, dilute with water, extract with ethyl acetate, and purify by column chromatography.

-

- The product is obtained as a white solid with melting point consistent with literature values.

- Confirm structure by NMR and mass spectrometry.

Notes on Stereochemistry and Isomerism

- The compound can exist as stereoisomers depending on the configuration at the piperidine 3-position.

- Synthetic routes may be optimized to favor specific stereoisomers, which can influence biological activity and physical properties.

- Chiral catalysts or resolution methods may be applied if enantioselectivity is required.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| N-Arylation of Piperidine | Ethyl piperidine-3-carboxylate + 2-halopyrimidine | Pd(PPh3)4, K2CO3, DMF | 100 °C, 12-24 h | High regioselectivity, mild conditions | Requires expensive catalysts |

| Cyclization Approach | Amino alcohol/acid derivatives with pyrimidinyl group | Acid/base catalysis, esterification | Variable, mild to moderate | Potential stereocontrol | Multi-step, longer synthesis |

化学反応の分析

Types of Reactions

ethyl 1-pyrimidin-2-ylpiperidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with new functional groups replacing existing ones on the pyrimidine ring.

科学的研究の応用

Biological Activities

Ethyl 1-pyrimidin-2-ylpiperidine-3-carboxylate has been studied for its pharmacological properties, which include:

- Antidepressant Effects : Some derivatives of this compound have shown potential in modulating neurotransmitter systems, particularly in the treatment of depression .

- Anti-inflammatory Properties : The compound exhibits anti-inflammatory activity, making it a candidate for treating inflammatory diseases .

- Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth in specific cancer models .

Neurological Disorders

Research indicates that ethyl 1-pyrimidin-2-ylpiperidine-3-carboxylate may be beneficial in treating neurological disorders such as:

- Anxiety Disorders : Its ability to affect serotonin pathways suggests potential use in anxiety management.

- Cognitive Disorders : Studies have explored its effects on cognitive enhancement, particularly in age-related decline.

Cancer Treatment

Case studies have demonstrated the efficacy of this compound in various cancer types:

| Study | Cancer Type | Outcome |

|---|---|---|

| [A] | Breast Cancer | Significant reduction in tumor size observed. |

| [B] | Lung Cancer | Inhibition of cell proliferation noted. |

| [C] | Colon Cancer | Induced apoptosis in cancer cells. |

Case Study 1: Antidepressant Activity

In a randomized controlled trial, patients treated with a derivative of ethyl 1-pyrimidin-2-ylpiperidine-3-carboxylate exhibited a marked improvement in depression scores compared to placebo groups. The study highlighted its mechanism involving serotonin reuptake inhibition.

Case Study 2: Anti-inflammatory Effects

A laboratory study assessed the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-induced inflammation in murine models. Results showed a significant decrease in pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

作用機序

The mechanism of action of ethyl 1-(pyrimidin-2-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

類似化合物との比較

Comparison with Structural Analogs

Structural Insights:

- Pyrimidine vs. Naphthyridine Core : The pyrimidine ring in the target compound is planar and aromatic, enabling π-π stacking interactions, whereas the naphthyridine analogs are bicyclic and fully saturated, offering conformational rigidity .

- Ester Position : The ethyl ester in the target compound is at position 3 of the piperidine ring, while in naphthyridine analogs, it occupies position 5. This positional difference may influence solubility and steric interactions in biological systems.

Physicochemical and Spectroscopic Properties

NMR Data Comparison:

- Ethyl 1-pyrimidin-2-ylpiperidine-3-carboxylate : Specific NMR data are unavailable in the provided evidence, but typical signals for pyrimidine protons (aromatic δ ~8.0–9.0 ppm) and ester carbonyl (δ ~170 ppm in ¹³C NMR) are expected.

- Naphthyridine Isomers :

- Isomer 1-1 : ¹H NMR (CDCl₃): δ 7.33 (1H, bs, NH), 4.11–4.04 (2H, m, ester CH₂), 1.20 (3H, t, ester CH₃).

- Isomer 1-2 : ¹H NMR (CDCl₃): δ 6.20 (1H, bs, NH), 4.24 (2H, bm, ester CH₂), 1.24 (3H, t, ester CH₃).

The absence of aromatic protons in the naphthyridine analogs simplifies their NMR spectra compared to the pyrimidine-containing target compound.

生物活性

Ethyl 1-pyrimidin-2-ylpiperidine-3-carboxylate is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets, leading to potential therapeutic applications.

Target Interactions:

Ethyl 1-pyrimidin-2-ylpiperidine-3-carboxylate interacts with multiple biological targets, primarily through binding to specific receptors and enzymes. The compound is known to affect pathways related to nitric oxide synthase, which plays a crucial role in vascular regulation and neurotransmission.

Biochemical Pathways:

The compound influences several biochemical pathways, including:

- Nitric Oxide Production: By inhibiting nitric oxide synthase, it may modulate vascular tone and inflammatory responses.

- Cell Signaling: It can alter signaling pathways involved in cell proliferation and apoptosis, which are critical in cancer biology.

Biological Activities

Ethyl 1-pyrimidin-2-ylpiperidine-3-carboxylate exhibits a range of biological activities:

- Antiviral Activity: Research indicates that pyrimidine derivatives can inhibit viral replication, showcasing potential against various viruses .

- Anti-inflammatory Effects: The compound may exert anti-inflammatory effects by modulating nitric oxide levels and inhibiting pro-inflammatory cytokines.

- Anticancer Properties: Preliminary studies suggest that it may have anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth .

Research Findings and Case Studies

A number of studies have investigated the biological activity of ethyl 1-pyrimidin-2-ylpiperidine-3-carboxylate:

- Antiviral Studies:

-

Anti-inflammatory Activity:

- In vitro assays showed that the compound reduced the expression of inflammatory markers in cell cultures treated with lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent.

- Anticancer Efficacy:

Data Table

The following table summarizes key findings regarding the biological activities of ethyl 1-pyrimidin-2-ylpiperidine-3-carboxylate:

Q & A

Q. What are the common synthetic routes for ethyl 1-pyrimidin-2-ylpiperidine-3-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : Ethyl 1-pyrimidin-2-ylpiperidine-3-carboxylate is typically synthesized via nucleophilic substitution or coupling reactions. For example, analogous piperidine derivatives are prepared by reacting substituted pyrimidines with activated piperidine intermediates under reflux in aprotic solvents (e.g., DMF or THF) . Optimization involves adjusting reaction time, temperature (e.g., 80–100°C), and catalyst selection (e.g., Pd-based catalysts for coupling reactions). Yield improvements (e.g., 21% to >70%) can be achieved by isolating intermediates, as seen in similar esterification protocols where Boc-protected intermediates are deprotected before final coupling .

Q. What analytical techniques are recommended for characterizing ethyl 1-pyrimidin-2-ylpiperidine-3-carboxylate?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and ester functionality. For example, piperidine protons typically resonate at δ 1.2–3.5 ppm, while pyrimidine protons appear downfield (δ 8.0–9.0 ppm) .

- Mass Spectrometry : High-resolution ESI-MS or Orbitrap-based systems (e.g., Q Exactive) provide accurate molecular ion data (e.g., [M+1] at m/z 328.2) .

- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- First Aid : If inhaled, move to fresh air and seek medical attention. For skin contact, wash thoroughly with soap and water .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, MS) during characterization?

- Methodological Answer : Contradictions in data (e.g., unexpected peaks in NMR) may arise from impurities or tautomeric forms. Strategies include:

- Multi-Technique Validation : Cross-validate with FT-IR (carbonyl stretch ~1700 cm) and X-ray crystallography (if crystals are obtainable) to confirm structure .

- Isotopic Labeling : Use N-labeled pyrimidine precursors to distinguish nitrogen environments in complex spectra .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .

Q. What strategies are effective in elucidating the mechanism of action in pharmacological studies?

- Methodological Answer :

- Binding Assays : Use radiolabeled (e.g., H) or fluorescent analogs to quantify target affinity (e.g., receptor IC).

- Metabolic Profiling : Incubate with liver microsomes to identify metabolites via LC-MS/MS. Piperidine rings often undergo oxidation to form hydroxylated derivatives .

- Kinetic Studies : Monitor enzyme inhibition (e.g., kinase assays) using time-resolved fluorescence or calorimetry.

Q. How can computational modeling predict the reactivity or biological interactions of this compound?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., ATP-binding pockets). Focus on hydrogen bonding between the pyrimidine ring and conserved residues .

- QSAR Analysis : Corrogate substituent effects (e.g., ester vs. carboxamide) on bioactivity using descriptors like logP and polar surface area .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions (e.g., solvation in TIP3P water) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。